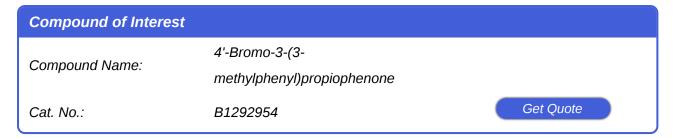


Technical Guide: Spectral Analysis of 4'-Bromo-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for the compound **4'-Bromo-3-(3-methylphenyl)propiophenone**. Due to the limited availability of published experimental data for this specific molecule, this guide outlines standardized experimental protocols and predicted spectral characteristics based on analogous compounds and established principles of spectroscopic analysis.

Compound Information

| Compound Name | 4'-Bromo-3-(3- methylphenyl)propiophenone |
|-------------------|-----------------------------------------------------|
| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one[1] |
| Molecular Formula | C16H15BrO[1] |
| Molecular Weight | 303.19 g/mol [1] |
| CAS Number | 898790-61-9[1] |

Predicted Spectral Data



The following tables summarize the predicted spectral data for **4'-Bromo-3-(3-methylphenyl)propiophenone**. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

2.1. Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|------------------------------------------|-----------------------------------|--------------|-------------|
| Aromatic H (positions 2', 6') | 7.8 - 8.0 | Doublet | 2H |
| Aromatic H (positions 3', 5') | 7.6 - 7.8 | Doublet | 2H |
| Aromatic H (m-tolyl group) | 6.9 - 7.3 | Multiplet | 4H |
| -CH ₂ - (adjacent to C=O) | 3.1 - 3.4 | Triplet | 2H |
| -CH ₂ - (adjacent to m-tolyl) | 2.9 - 3.2 | Triplet | 2H |
| -CH₃ (m-tolyl group) | 2.3 - 2.4 | Singlet | 3H |

2.2. Predicted ¹³C NMR Data



| Assignment | Predicted Chemical Shift (ppm) |
|------------------------------------------|--------------------------------|
| C=O | 198 - 202 |
| Aromatic C (quaternary, C-1') | 135 - 138 |
| Aromatic C (quaternary, C-4') | 128 - 131 |
| Aromatic C (CH, C-2', C-6') | 129 - 132 |
| Aromatic C (CH, C-3', C-5') | 131 - 134 |
| Aromatic C (quaternary, m-tolyl) | 138 - 141 |
| Aromatic C (quaternary, m-tolyl) | 137 - 140 |
| Aromatic C (CH, m-tolyl) | 125 - 130 |
| -CH ₂ - (adjacent to C=O) | 40 - 45 |
| -CH ₂ - (adjacent to m-tolyl) | 30 - 35 |
| -CH₃ (m-tolyl group) | 20 - 23 |

2.3. Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Intensity |
|-------------------|------------------------------------------------|---------------|
| C=O (Aryl ketone) | 1680 - 1700 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-Br | 500 - 600 | Medium |

2.4. Predicted Mass Spectrometry Data



| Fragment | Predicted m/z | Notes |
|-------------------------------------------------|---------------|----------------------------------------------|
| [M]+ | 302/304 | Molecular ion peak (presence of Br isotopes) |
| [M-C ₂ H ₄] ⁺ | 274/276 | Loss of ethylene |
| [C7H5OBr]+ | 183/185 | Acylium ion fragment |
| [C ₇ H ₇] ⁺ | 91 | Tropylium ion from the methylphenyl group |
| [C ₆ H ₄ Br] ⁺ | 155/157 | Bromophenyl fragment |

Experimental Protocols

The following are general protocols for obtaining the spectral data.

- 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] Ensure the sample is fully dissolved and free of any particulate matter.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Data Acquisition:
 - Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).



- Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a
 greater number of scans will be required.[3]
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
 - For solution-based measurements, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample holder (or pure solvent).
 - Place the sample in the IR spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[4]
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
- 3.3. Mass Spectrometry (MS)
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct infusion.[6] Non-volatile samples may require techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).



- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.[7][8] This process often causes fragmentation of the molecules.
- Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
- Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
 is generated, which plots the relative abundance of each ion as a function of its m/z value.[7]
 The most intense peak is known as the base peak and is assigned a relative abundance of
 100%.[7]

Visualization of Experimental Workflow

Caption: Experimental workflow for the spectral analysis of an organic compound.

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